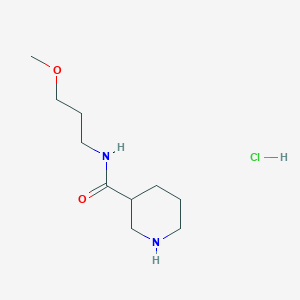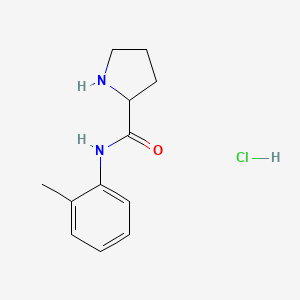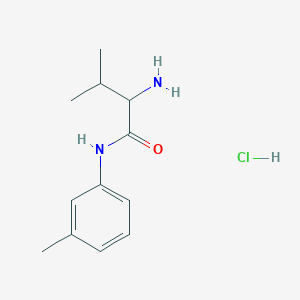
2-Amino-3-methyl-N-(3-methylphenyl)butanamide hydrochloride
Descripción general
Descripción
“2-Amino-3-methyl-N-(3-methylphenyl)butanamide hydrochloride” is a chemical compound with the molecular formula C12H19ClN2O . It is also known as "2-AMINO-3-METHYL-N-(M-TOLYL)BUTANAMIDE HYDROCHLORIDE" .
Synthesis Analysis
The synthesis of similar compounds has been described in patents. For instance, N-butyryl-4amino-3-methyl-methyl benzoate is obtained by initially reacting o-toluidine with butyric acid chloride, followed by bromination of the reaction product .Aplicaciones Científicas De Investigación
Matrix Metalloproteinases Imaging
Fluorinated derivatives of broad-spectrum matrix metalloproteinases inhibitors (MMPIs) were synthesized for potential application in positron emission tomography (PET) imaging of activated MMPs. These MMPs are upregulated in various pathological processes, indicating the compound's relevance in diagnostic imaging and disease monitoring. The study successfully synthesized fluorinated hydroxamic acid derivatives showing high MMP inhibition potency, with specific compounds synthesized for radiolabeling with 18F, suggesting potential utility in PET imaging for disease diagnosis and progression monitoring (Wagner et al., 2007).
Synthetic Pathways and Chemical Behavior
Research on the synthesis and chemical behavior of substituted butanamides has provided valuable insights into the kinetics and mechanisms of formation and decomposition of related compounds. These studies are crucial for understanding the reactivity and potential applications of butanamide derivatives in various chemical and biological contexts. For instance, the chemical behavior of substituted 4-chloro-N-phenylbutanamides was explored, revealing insights into the kinetics and mechanisms of ring closure and hydrolysis in basic media, which are fundamental for designing new chemical entities with specific biological activities (Sedlák et al., 2002).
Antimicrobial Activity
The synthesis of N-substituted-β-amino acid derivatives containing various moieties demonstrated antimicrobial activity against specific bacterial and fungal strains. This suggests that compounds structurally related to "2-Amino-3-methyl-N-(3-methylphenyl)butanamide hydrochloride" could be explored for antimicrobial applications. These findings highlight the potential of such compounds in developing new antimicrobial agents to combat resistant microbial strains (Mickevičienė et al., 2015).
Neuroprotective Applications
Research on neuronal Ca(2+) channel blockers identified compounds with significant neuroprotective effects in models of global and focal cerebral ischemia. While not directly related to "2-Amino-3-methyl-N-(3-methylphenyl)butanamide hydrochloride," the study of such compounds provides a framework for exploring the neuroprotective potential of similar butanamide derivatives, potentially contributing to the development of treatments for neurodegenerative diseases and ischemic injuries (Hicks et al., 2000).
Propiedades
IUPAC Name |
2-amino-3-methyl-N-(3-methylphenyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-8(2)11(13)12(15)14-10-6-4-5-9(3)7-10;/h4-8,11H,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKBYYKUIWNDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-N-(3-methylphenyl)butanamide hydrochloride | |
CAS RN |
1236257-02-5 | |
| Record name | Butanamide, 2-amino-3-methyl-N-(3-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236257-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



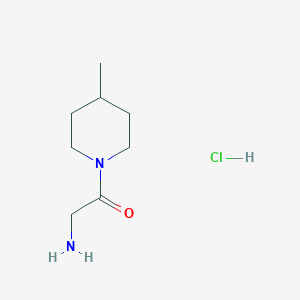
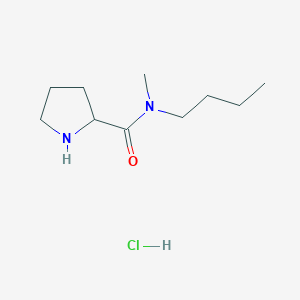
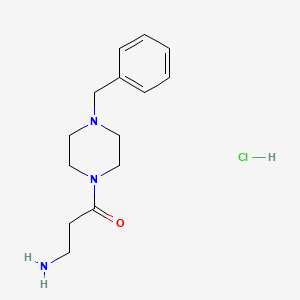
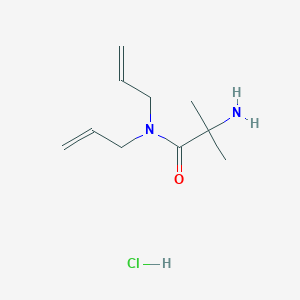
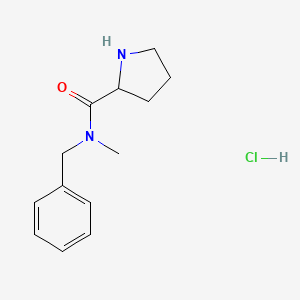
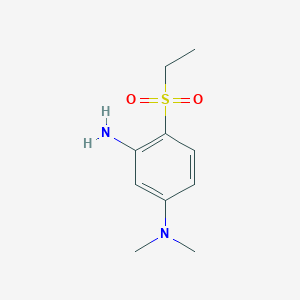
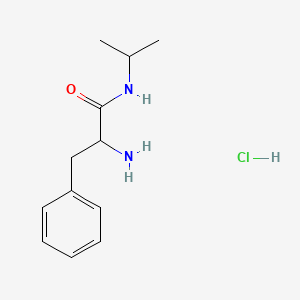
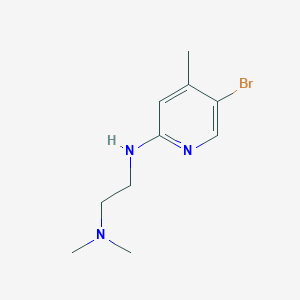
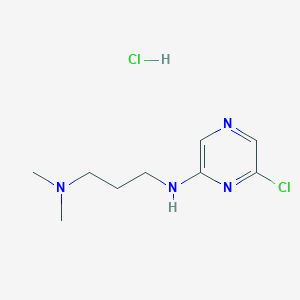
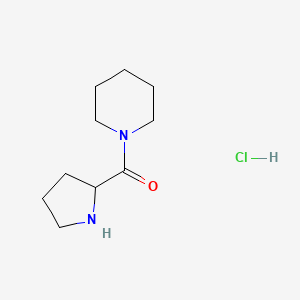
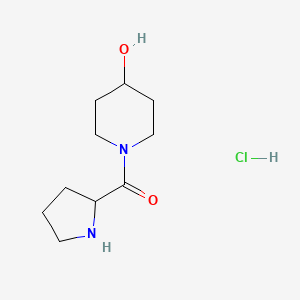
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
